Methyl 2-methylquinoline-4-carboxylate
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Overview
Description
Methyl 2-methylquinoline-4-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring system with a methyl group at the 2-position and a carboxylate ester group at the 4-position.
Mechanism of Action
Target of Action
Methyl 2-methylquinoline-4-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . .
Biochemical Pathways
Quinoline and its derivatives have been reported to have a wide range of biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
As a quinoline derivative, it may share some of the biological and pharmaceutical activities associated with this class of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylquinoline-4-carboxylate can be achieved through various methods. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an enolisable ketone under acidic or basic conditions. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as montmorillonite K-10 and ionic liquids . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acids, alcohol derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Methyl 2-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Quinoline derivatives are explored for their anti-inflammatory, analgesic, and anticancer activities
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.
Quinoline-4-carboxylic acid: Has a carboxylic acid group instead of a carboxylate ester, affecting its solubility and reactivity.
2-Styrylquinoline-4-carboxylic acid: Contains a styryl group, which introduces additional steric and electronic effects
Uniqueness
Methyl 2-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a carboxylate ester group allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
methyl 2-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGVYHBEXUHRHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399888 |
Source
|
Record name | methyl 2-methylquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55625-40-6 |
Source
|
Record name | methyl 2-methylquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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